ケトプロフェンメチルエステル

概要

説明

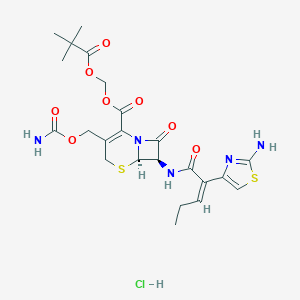

Ketoprofen methyl ester is a derivative of ketoprofen, a nonsteroidal anti-inflammatory drug (NSAID) known for its analgesic and antipyretic properties. Ketoprofen methyl ester is often used in scientific research due to its enhanced solubility and bioavailability compared to ketoprofen. This compound is particularly valuable in the study of inflammation and pain management.

科学的研究の応用

Ketoprofen methyl ester is widely used in scientific research due to its improved solubility and bioavailability. Some key applications include:

Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.

Biology: Employed in studies of enzyme-catalyzed reactions, particularly those involving esterases and lipases.

Medicine: Investigated for its potential as a prodrug of ketoprofen, offering improved pharmacokinetic properties.

Industry: Utilized in the development of drug delivery systems and formulations to enhance the therapeutic efficacy of ketoprofen.

作用機序

Target of Action

Ketoprofen methyl ester primarily targets Cyclooxygenase-1 (COX-1) . COX-1 is a rate-limiting enzyme in the synthesis of pro-inflammatory prostanoids from arachidonic acid . It plays a crucial role in the inflammatory response to injury, infection, and disease .

Mode of Action

Ketoprofen methyl ester acts as a prodrug . It penetrates the blood-brain barrier and undergoes hydrolysis to its pharmacologically active acid form . The anti-inflammatory effects of ketoprofen are believed to be due to the inhibition of COX-1 . This inhibition results in a decrease in the synthesis of pro-inflammatory prostanoids from arachidonic acid .

Biochemical Pathways

The primary biochemical pathway affected by ketoprofen methyl ester is the arachidonic acid pathway . By inhibiting COX-1, ketoprofen methyl ester reduces the production of pro-inflammatory prostanoids, which are key mediators of inflammation and pain .

Pharmacokinetics

Ketoprofen methyl ester is a prodrug that is designed to improve the bioavailability of ketoprofen . It crosses the blood-brain barrier and is subsequently hydrolyzed to its active form . The duodenum and jejunum regions of the intestine metabolize the ester to form active drugs and aid in absorption .

Result of Action

The result of ketoprofen methyl ester’s action is a reduction in inflammation and pain. In vivo imaging studies have shown that it can detect COX-1 activation in models of neuroinflammation and neurodegenerative disorders . Moreover, PET images revealed a high accumulation of ketoprofen methyl ester in the inflamed regions in rat brain .

Action Environment

The action of ketoprofen methyl ester can be influenced by various environmental factors. For instance, the stability of the compound in plasma can vary between different species . Additionally, the hydrolytic activities in commercially purchased and freshly collected plasma may be different and species-dependent . Esterase inhibitors also have different effects on preventing hydrolysis of the ester-containing drugs in the plasma of different species .

生化学分析

Biochemical Properties

Ketoprofen methyl ester interacts with cyclooxygenase (COX), a rate-limiting enzyme in the synthesis of pro-inflammatory prostanoids from arachidonic acid . It has been reported that Ketoprofen methyl ester can detect COX-1 activation in models of neuroinflammation and neurodegenerative disorders .

Cellular Effects

The cellular effects of Ketoprofen methyl ester are primarily related to its interaction with COX-1. By detecting COX-1 activation, it can provide insights into the inflammatory response within cells

Molecular Mechanism

The molecular mechanism of action of Ketoprofen methyl ester involves its interaction with COX-1. It is believed to exert its effects at the molecular level through this interaction, potentially influencing enzyme activity and changes in gene expression .

Metabolic Pathways

It is known to interact with COX-1, but the specific enzymes or cofactors it interacts with, as well as its effects on metabolic flux or metabolite levels, require further study .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of ketoprofen methyl ester typically involves the esterification of ketoprofen with methanol. One common method is the Fischer esterification, where ketoprofen is reacted with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to drive the reaction to completion. The general reaction scheme is as follows:

Ketoprofen+MethanolH2SO4Ketoprofen methyl ester+Water

Industrial Production Methods

In an industrial setting, the production of ketoprofen methyl ester may involve continuous flow processes to enhance efficiency and yield. The use of immobilized catalysts and advanced separation techniques such as distillation and crystallization are common to ensure high purity of the final product.

化学反応の分析

Types of Reactions

Ketoprofen methyl ester undergoes various chemical reactions, including:

Hydrolysis: In the presence of water and an acid or base catalyst, ketoprofen methyl ester can be hydrolyzed back to ketoprofen and methanol.

Oxidation: The ester can be oxidized to form ketoprofen and other oxidation products.

Reduction: Reduction reactions can convert the ester group to an alcohol group, forming ketoprofen alcohol.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

Hydrolysis: Ketoprofen and methanol.

Oxidation: Ketoprofen and various oxidation by-products.

Reduction: Ketoprofen alcohol.

類似化合物との比較

Ketoprofen methyl ester can be compared with other ester derivatives of nonsteroidal anti-inflammatory drugs, such as:

- Ibuprofen methyl ester

- Naproxen methyl ester

- Flurbiprofen methyl ester

Uniqueness

Ketoprofen methyl ester is unique due to its specific pharmacokinetic properties, including enhanced solubility and bioavailability. This makes it particularly valuable in research and potential therapeutic applications where improved drug delivery is desired.

Conclusion

Ketoprofen methyl ester is a versatile compound with significant applications in scientific research and potential therapeutic use. Its enhanced solubility and bioavailability make it a valuable tool in the study of inflammation, pain management, and drug delivery systems.

特性

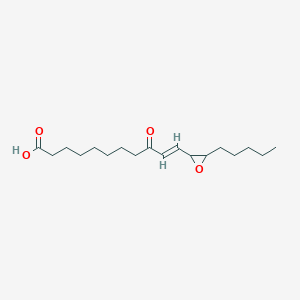

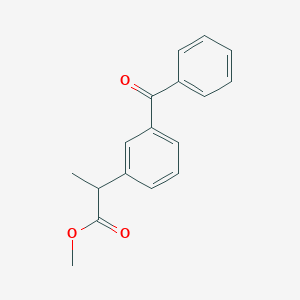

IUPAC Name |

methyl 2-(3-benzoylphenyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O3/c1-12(17(19)20-2)14-9-6-10-15(11-14)16(18)13-7-4-3-5-8-13/h3-12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIOCOYIPJQMGTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901346303 | |

| Record name | Ketoprofen methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901346303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

47087-07-0 | |

| Record name | Ketoprofen methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901346303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![trans-5-Chloro-N-[4-(phenylmethoxy)cyclohexyl]pentanamide](/img/structure/B23804.png)

![3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride](/img/structure/B23808.png)

![2,2'-[IMINOBIS(METHYLENE)]BISPHENOL](/img/structure/B23817.png)